Cas no 1220032-56-3 (4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride)

4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride structure
1220032-56-3 structure
商品名:4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride
CAS番号:1220032-56-3
MF:C14H18ClF3N2O3
メガワット:354.752533435822
CID:4688235

4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-{2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-ETHYL}PIPERIDINE HYDROCHLORIDE
    • 4-{2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
    • 4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride
    • インチ: 1S/C14H17F3N2O3.ClH/c15-14(16,17)11-1-2-13(12(9-11)19(20)21)22-8-5-10-3-6-18-7-4-10;/h1-2,9-10,18H,3-8H2;1H
    • InChIKey: JQAPMUBVMSAXLL-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C1C=CC(=C(C=1)[N+](=O)[O-])OCCC1CCNCC1)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 367
  • トポロジー分子極性表面積: 67.1

4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N037670-125mg
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
1220032-56-3
125mg
$ 230.00 2022-06-03
TRC
N037670-250mg
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
1220032-56-3
250mg
$ 375.00 2022-06-03

4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochloride 関連文献

4-{2-2-Nitro-4-(trifluoromethyl)phenoxy-ethyl}piperidine hydrochlorideに関する追加情報

4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride: A Comprehensive Overview

4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride, also known by its CAS number CAS No. 1220032-56-3, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a phenoxy group substituted with nitro and trifluoromethyl functionalities. The presence of these groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The molecular structure of 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is notable for its aromaticity and the presence of electron-withdrawing groups such as the nitro (-NO₂) and trifluoromethyl (-CF₃) substituents. These groups significantly influence the electronic properties of the molecule, enhancing its reactivity in various chemical reactions. The piperidine ring, a six-membered amine-containing structure, contributes to the compound's ability to form hydrogen bonds, which is crucial in many biological interactions.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules with anti-inflammatory and analgesic properties. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for treating conditions such as chronic pain and inflammatory diseases. The trifluoromethyl group, known for its lipophilic nature, enhances the compound's bioavailability, while the nitro group contributes to its stability and selectivity in biological systems.

In addition to its pharmacological applications, 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has shown potential in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and coatings. The compound's ability to undergo various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution, opens up avenues for its use in synthesizing more complex structures with tailored functionalities.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the phenoxy group followed by its coupling with the piperidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for both research and industrial applications.

From an environmental perspective, the stability and biodegradability of 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride are critical considerations. Studies have shown that while the compound exhibits good stability under standard conditions, it can undergo degradation under specific environmental conditions, such as UV light or microbial action. This makes it important to assess its environmental impact before large-scale production or use.

In conclusion, 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride, with its CAS number CAS No. 1220032-56-3, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial innovation.

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